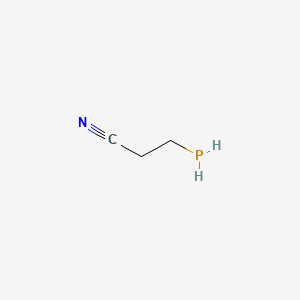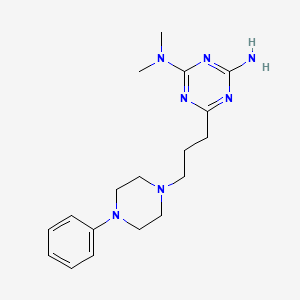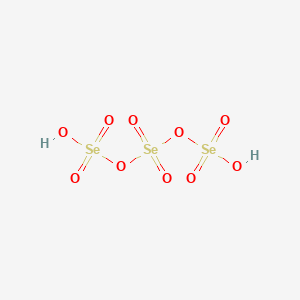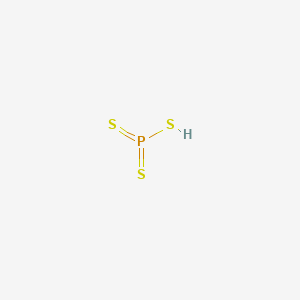
2-Cyanoethylphosphine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyanoethylphosphine is an organophosphorus compound with the molecular formula C3H6NP. It is characterized by the presence of a phosphine group attached to a cyanoethyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Cyanoethylphosphine can be synthesized through several methods. One common approach involves the reaction of phosphine with acrylonitrile under controlled conditions. This reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods: In industrial settings, this compound is often produced using industrial tail gas phosphine as a raw material. This method is cost-effective and environmentally friendly, as it utilizes waste gases from other industrial processes. The reaction involves the use of sodium hypophosphite as a reducing agent, resulting in the formation of this compound with high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: 2-Cyanoethylphosphine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the phosphine and cyano groups, which can participate in different chemical processes .
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using oxidizing agents such as hydrogen peroxide or oxygen. This reaction typically results in the formation of phosphine oxides.
Reduction: Reduction reactions involving this compound often use reducing agents like sodium borohydride or lithium aluminum hydride. These reactions can lead to the formation of phosphine derivatives.
Major Products Formed: The major products formed from these reactions include phosphine oxides, phosphine derivatives, and substituted phosphine compounds. These products have diverse applications in various fields .
Aplicaciones Científicas De Investigación
2-Cyanoethylphosphine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with transition metals.
Biology: In biological research, this compound is used as a reagent for the modification of biomolecules.
Medicine: The compound is investigated for its potential use in drug development.
Industry: this compound is used in the production of flame retardants and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-Cyanoethylphosphine involves its ability to form stable complexes with metal ions. These complexes can interact with various molecular targets, including enzymes and receptors. The phosphine group can donate electrons to metal ions, stabilizing the complex and facilitating its interaction with biological molecules. This mechanism is crucial for its applications in catalysis and drug development .
Comparación Con Compuestos Similares
2-Cyanoethylphosphine can be compared with other similar compounds, such as tris(2-cyanoethyl)phosphine and bis(2-cyanoethyl)phosphine. These compounds share similar structural features but differ in their chemical properties and applications .
Tris(2-cyanoethyl)phosphine: This compound has three cyanoethyl groups attached to the phosphine, making it more sterically hindered and less reactive compared to this compound.
Bis(2-cyanoethyl)phosphine: With two cyanoethyl groups, this compound exhibits intermediate reactivity and is used in different applications compared to this compound.
Propiedades
Número CAS |
6783-71-7 |
|---|---|
Fórmula molecular |
C3H6NP |
Peso molecular |
87.06 g/mol |
Nombre IUPAC |
3-phosphanylpropanenitrile |
InChI |
InChI=1S/C3H6NP/c4-2-1-3-5/h1,3,5H2 |
Clave InChI |
LRQDMMVZKMBBQC-UHFFFAOYSA-N |
SMILES canónico |
C(CP)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[3-(propanoylamino)phenyl] N-propan-2-ylcarbamate](/img/structure/B14718327.png)













